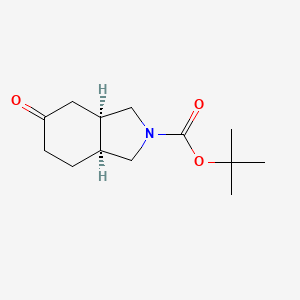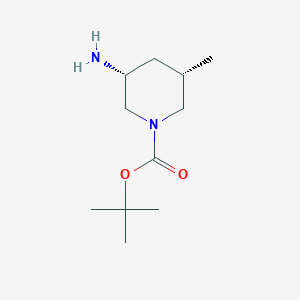![molecular formula C12H19ClN2O B3111790 [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride CAS No. 1860012-50-5](/img/structure/B3111790.png)
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride is a chemical compound with the molecular formula C₁₂H₂₀Cl₂N₂O and a molecular weight of 279.21 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride typically involves the reaction of piperazine with benzyl chloride, followed by the reduction of the resulting intermediate to obtain the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied . For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in neurological research, it may modulate neurotransmitter receptors .
Comparación Con Compuestos Similares
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride can be compared with other piperazine derivatives, such as:
4-benzylpiperazine: Similar in structure but lacks the hydroxyl group, which may affect its biological activity and chemical reactivity.
1-benzylpiperazine: Another piperazine derivative with different substitution patterns, leading to variations in its pharmacological properties.
N-benzylpiperazine: Known for its stimulant effects, it differs in its substitution pattern and biological activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
1860012-50-5 |
|---|---|
Fórmula molecular |
C12H19ClN2O |
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
[(2S)-4-benzylpiperazin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t12-;/m0./s1 |
Clave InChI |
HURHEKNESQRGLO-YDALLXLXSA-N |
SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl.Cl |
SMILES isomérico |
C1CN(C[C@H](N1)CO)CC2=CC=CC=C2.Cl |
SMILES canónico |
C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6H-Benzo[c]chromen-1-ol](/img/structure/B3111740.png)




![1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine dihydrochloride](/img/structure/B3111765.png)




